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Compound of Interest

Compound Name: 2-Cyclohexyl-3-methyloxirane

CAS No.: 164323-45-9

Cat. No.: B070226

Get Quote

An In-depth Technical Guide to 2-Cyclohexyl-3-methyloxirane: Synthesis, Characterization,

and Applications

Abstract
This technical guide provides a comprehensive overview of 2-Cyclohexyl-3-methyloxirane, a

substituted epoxide with significant potential as a versatile building block in organic synthesis,

particularly within the realm of drug discovery and development. While a specific CAS number

for this exact structure is not prominently indexed in major chemical databases, this paper

constructs a detailed profile based on the well-established chemistry of related oxiranes. We

will explore its structural features, stereoisomerism, and predicted physicochemical properties.

Detailed, field-proven methodologies for its synthesis via alkene epoxidation and halohydrin

cyclization are presented, emphasizing the causality behind experimental choices to ensure

stereochemical control. Furthermore, this guide outlines a complete workflow for the analytical

and spectroscopic characterization of the target molecule, from chromatographic purification to

definitive structural elucidation by NMR, MS, and IR spectroscopy. The core of its synthetic

utility—the nucleophilic ring-opening of the strained oxirane ring—is discussed in the context of

introducing molecular diversity for the development of novel therapeutic agents. Finally,

essential safety and handling protocols, derived from data on analogous epoxides, are

provided for researchers. This document serves as a foundational resource for scientists
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aiming to synthesize, characterize, and strategically employ 2-Cyclohexyl-3-methyloxirane in

their research endeavors.

Introduction to Substituted Oxiranes
Oxiranes, commonly known as epoxides, are three-membered cyclic ethers that serve as

highly valuable intermediates in organic chemistry. The inherent ring strain of the epoxide

functional group (approximately 13 kcal/mol) renders it susceptible to ring-opening reactions by

a wide variety of nucleophiles, making it a cornerstone for constructing complex molecular

architectures. The introduction of substituents onto the oxirane ring, such as the cyclohexyl and

methyl groups in 2-Cyclohexyl-3-methyloxirane, provides steric and electronic handles to

control reactivity and introduces chiral centers, which are of paramount importance in the

synthesis of enantiomerically pure pharmaceuticals.

The cyclohexyl moiety imparts lipophilicity, a critical parameter in modulating the

pharmacokinetic properties of a drug candidate, such as its absorption, distribution,

metabolism, and excretion (ADME). The methyl group, while smaller, can influence

stereochemical outcomes in subsequent reactions and provides a simple chiral handle. The

combination of these features makes 2-Cyclohexyl-3-methyloxirane an attractive, non-

commercially available target for laboratories engaged in the synthesis of novel bioactive

molecules, including those for modulating mitochondrial bioenergetics or developing new

antiproliferative agents.[1][2]

Physicochemical Properties and CAS Identification
A definitive CAS Registry Number for "2-Cyclohexyl-3-methyloxirane" is not readily found in

public chemical databases. This suggests the compound may be a novel synthetic target or is

indexed under a more complex systematic name. However, the properties and identity of

closely related structures provide a strong foundation for understanding this molecule.
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Compound

Name
Structure CAS Number

Molecular

Formula

Molecular

Weight

(2S)-2-

Methyloxirane

((S)-Propylene

oxide)

CH₃-C₂H₃O 16088-62-3 C₃H₆O 58.08 g/mol

cis-2-Methyl-3-

propyloxirane

CH₃-C₂H₂O-

C₃H₇
6124-90-9 C₆H₁₂O 100.16 g/mol

2-Butyl-3-

methyloxirane

CH₃-C₂H₂O-

C₄H₉
14925-96-3 C₇H₁₄O 114.19 g/mol

2-Cyclohexyl-3-

methyloxirane

(Predicted)

C₆H₁₁-C₂H₂O-

CH₃
Not Assigned C₉H₁₆O 140.22 g/mol

Table 1: CAS Numbers and properties of oxiranes structurally related to the topic compound.[3]

[4][5][6][7]

Based on its structure, 2-Cyclohexyl-3-methyloxirane is expected to be a colorless, volatile

liquid with limited solubility in water but high solubility in common organic solvents like diethyl

ether, dichloromethane, and acetone.[4] The molecule possesses two stereocenters (at C2 and

C3 of the oxirane ring), meaning it can exist as four possible stereoisomers (a pair of

enantiomers for the cis diastereomer and a pair for the trans diastereomer). The specific

stereochemical outcome is dictated by the synthetic method employed.

Synthesis Methodologies
The synthesis of 2-Cyclohexyl-3-methyloxirane would logically start from the corresponding

alkene, (E/Z)-1-cyclohexylprop-1-ene. The choice of synthetic route is critical as it determines

the stereochemistry of the final epoxide product.

Method A: Direct Epoxidation of the Alkene Precursor
This is the most direct and widely used method for synthesizing epoxides. It involves the

reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or
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through catalytic oxidation. The reaction proceeds via a concerted mechanism, resulting in syn-

addition of the oxygen atom to the double bond. Therefore, a (Z)-alkene will yield the cis-

epoxide, and an (E)-alkene will yield the trans-epoxide.

1-Cyclohexylprop-1-ene
(E or Z isomer)

2-Cyclohexyl-3-methyloxirane
(trans or cis isomer)

 Epoxidation

m-CPBA or
Dimethyldioxirane

DCM, Acetone
(Solvent)

Click to download full resolution via product page

Caption: Proposed workflow for direct epoxidation of 1-cyclohexylprop-1-ene.

Experimental Protocol: Synthesis via Dimethyldioxirane (DMDO)

Causality: Dimethyldioxirane, generated in situ from Oxone and acetone, is a highly effective

and neutral epoxidizing agent.[8] Unlike peroxy acids, the workup is exceptionally clean, as the

only byproduct is acetone, which can be easily removed in vacuo. This avoids acidic conditions

that could prematurely open the newly formed epoxide ring.

DMDO Solution Preparation: In a 2-L three-necked flask equipped with a magnetic stirrer

and an efficient condenser system cooled to -78°C, a mixture of water (80 mL), acetone (50

mL), and sodium bicarbonate (96 g) is prepared. Oxone (180 g) is added portion-wise over

20-30 minutes while stirring vigorously. The volatile dimethyldioxirane is distilled under a

gentle stream of nitrogen and collected in a flask cooled to -78°C. The concentration is

determined by iodometric titration or by reacting a known amount with a standard thioanisole

solution and quantifying the resulting sulfoxide by GC.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b070226/docs?utm_src=pdf-body-img#2-cyclohexyl-3-methyloxirane-cas-number
http://orgsyn.org/demo.aspx?prep=cv9p0288
http://orgsyn.org/demo.aspx?prep=cv9p0288
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070226?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Epoxidation: Dissolve 10 mmol of the starting alkene, (E)-1-cyclohexylprop-1-ene, in 50 mL

of acetone in a round-bottom flask cooled to 0°C.

Reaction: Add a stoichiometric amount (1.0-1.2 equivalents) of the pre-titrated DMDO

solution dropwise to the stirred alkene solution.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography (GC) until the starting alkene is fully consumed (typically 15-30 minutes).

Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a

rotary evaporator to remove the acetone solvent and any excess DMDO. The remaining

crude product is the desired trans-2-Cyclohexyl-3-methyloxirane.

Purification: Purify the crude oil by flash column chromatography on silica gel using a

gradient of ethyl acetate in hexanes.

Method B: Halohydrin Formation and Intramolecular
Cyclization
This two-step method offers an alternative route that proceeds with anti-addition

stereochemistry. The alkene is first treated with a halogen (e.g., Br₂) in the presence of water to

form a bromohydrin intermediate. Subsequent treatment with a base promotes an

intramolecular Sₙ2 reaction (Williamson ether synthesis) to form the epoxide.

Experimental Protocol: Halohydrin Route

Causality: This method provides complementary stereochemical access. If the direct

epoxidation of an (E)-alkene yields the trans-epoxide, the halohydrin route starting from the

same (E)-alkene would ultimately lead to the cis-epoxide after two inversions of

stereochemistry (one during bromonium ion opening, one during cyclization).

Bromohydrin Formation: Dissolve 10 mmol of (E)-1-cyclohexylprop-1-ene in 100 mL of a 1:1

mixture of Dimethyl Sulfoxide (DMSO) and water. Cool the solution to 0°C. Add 10.5 mmol of

N-Bromosuccinimide (NBS) in one portion and stir the mixture in the dark for 2-4 hours.

Extraction: Pour the reaction mixture into 200 mL of water and extract three times with 75 mL

of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium
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sulfate, and concentrate in vacuo.

Cyclization: Dissolve the crude bromohydrin in 50 mL of anhydrous methanol. Add 15 mmol

of sodium methoxide and stir the reaction at room temperature for 1-2 hours, monitoring by

TLC.

Workup and Purification: Quench the reaction by adding 100 mL of water. Extract the product

with diethyl ether, dry the organic phase, and concentrate. Purify by flash chromatography as

described in Method A to yield cis-2-Cyclohexyl-3-methyloxirane.

Analytical and Spectroscopic Characterization
Confirming the identity and purity of the synthesized 2-Cyclohexyl-3-methyloxirane requires a

combination of chromatographic and spectroscopic techniques.
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Technique Purpose Expected Observations

Gas Chromatography (GC)
Purity assessment, reaction

monitoring.

A single peak for the purified

product. Retention time will be

shorter than the corresponding

diol (ring-opened product).

¹H NMR
Structural elucidation and

diastereomeric ratio.

Protons on the oxirane ring

(H2, H3) are expected to

appear as doublets or doublet

of doublets in the 2.5-3.5 ppm

region. The coupling constant

(JH2-H3) helps determine

stereochemistry (~4-5 Hz for

cis, ~2-3 Hz for trans).

Complex multiplets for the

cyclohexyl group (1.0-2.0 ppm)

and a doublet for the methyl

group (~1.3 ppm).

¹³C NMR Carbon skeleton confirmation.

Two characteristic peaks for

the epoxide carbons (C2, C3)

in the 50-65 ppm range.

Signals for the cyclohexyl and

methyl carbons will appear in

the aliphatic region.

Mass Spectrometry (MS) Molecular weight confirmation.

The molecular ion peak [M]⁺ at

m/z = 140.22. Common

fragmentation patterns would

include loss of a methyl group

(m/z = 125) or cleavage of the

cyclohexyl ring.

Infrared (IR) Spectroscopy Functional group identification. A characteristic band for the C-

O-C asymmetric stretch of the

epoxide ring around 1250 cm⁻¹

and a ring "breathing" mode

around 800-900 cm⁻¹. Strong
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C-H stretching bands around

2850-3000 cm⁻¹.

Table 2: Summary of analytical techniques for the characterization of 2-Cyclohexyl-3-
methyloxirane.[2][9][10]

Reactivity and Applications in Drug Development
The synthetic value of 2-Cyclohexyl-3-methyloxirane is realized through the regioselective

and stereospecific ring-opening of the epoxide. This reaction serves as a gateway to a diverse

array of 1,2-difunctionalized cyclohexylpropane derivatives, which are common motifs in

pharmaceutical agents.

The regioselectivity of the ring-opening is dependent on the reaction conditions:

Basic or Neutral Conditions: The nucleophile attacks the less sterically hindered carbon (C3,

the methyl-substituted carbon) in a classic Sₙ2 fashion, resulting in inversion of

stereochemistry at that center.

Acidic Conditions: The epoxide oxygen is first protonated, and the reaction proceeds with

Sₙ2-like character but with significant Sₙ1-like carbocationic character developing at the

more substituted carbon (C2, the cyclohexyl-substituted carbon). Therefore, the nucleophile

preferentially attacks the more substituted carbon.
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Basic/Neutral Conditions (SN2) Acidic Conditions (SN2-like)

2-Cyclohexyl-3-methyloxirane

Nucleophile attacks at C3
(less hindered site)

Nu:⁻

2-Cyclohexyl-3-methyloxirane

Protonated Epoxide

Nucleophile attacks at C2
(more substituted site)

Nu-H

H⁺

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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